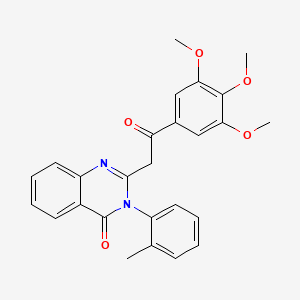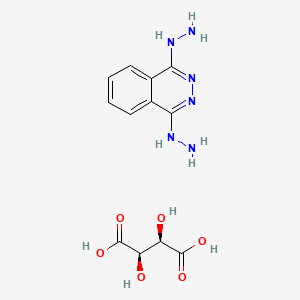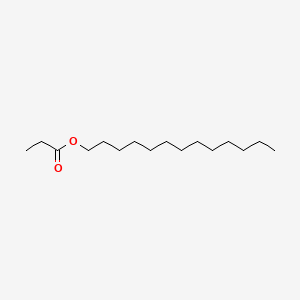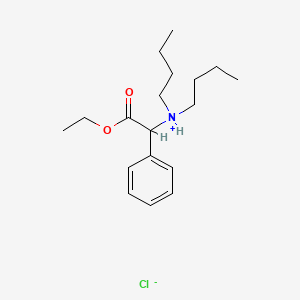
2-(Dibutylamino)-2-phenylacetic acid ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibutylamino)-2-phenylacetic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)-2-phenylacetic acid ethyl ester hydrochloride typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst . The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods offer advantages in terms of reaction control, safety, and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylamino)-2-phenylacetic acid ethyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols, often under mild conditions.
Major Products
Scientific Research Applications
2-(Dibutylamino)-2-phenylacetic acid ethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(Dibutylamino)-2-phenylacetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar chemical properties but different applications.
Methyl butanoate: Another ester with a pleasant odor, commonly used in flavoring agents.
Uniqueness
2-(Dibutylamino)-2-phenylacetic acid ethyl ester hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dibutylamino group, in particular, contributes to its potential interactions with biological targets, setting it apart from simpler esters .
Properties
CAS No. |
73622-53-4 |
|---|---|
Molecular Formula |
C18H30ClNO2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
dibutyl-(2-ethoxy-2-oxo-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-4-7-14-19(15-8-5-2)17(18(20)21-6-3)16-12-10-9-11-13-16;/h9-13,17H,4-8,14-15H2,1-3H3;1H |
InChI Key |
GQOZYIPUAPWRQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)C(C1=CC=CC=C1)C(=O)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



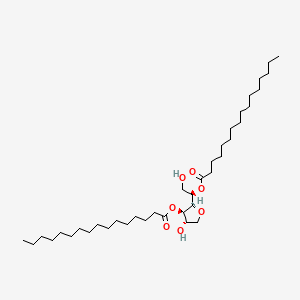
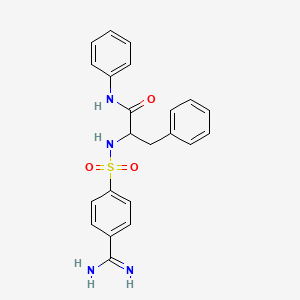
![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)
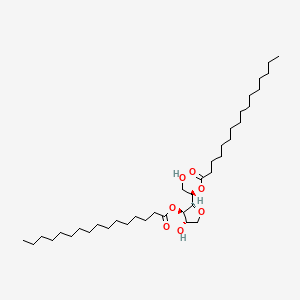
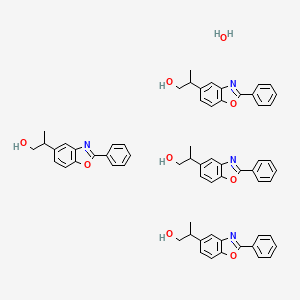

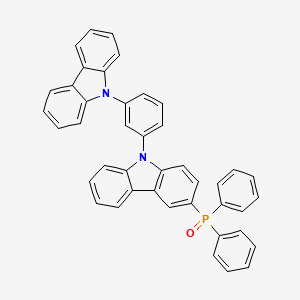
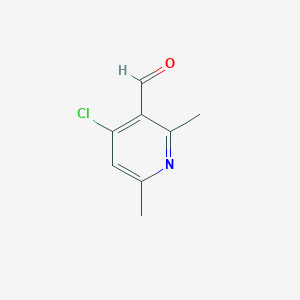
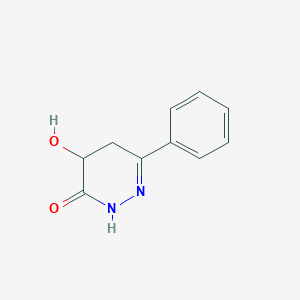
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
